molecular formula C20H19NO11 B12764088 K6Tpi5QM7E CAS No. 473789-98-9

K6Tpi5QM7E

Cat. No.: B12764088
CAS No.: 473789-98-9
M. Wt: 449.4 g/mol
InChI Key: PFWQQDNKKIMUAT-HBWRTXEVSA-N
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Description

. This compound is characterized by its complex structure, which includes multiple stereocenters and functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K6Tpi5QM7E involves multiple steps, including the formation of diazonium salts and coupling reactions. The process typically begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. For instance, the formation of diazonium salts in an acidic medium followed by coupling with other compounds is a common method .

Industrial Production Methods

Industrial production of This compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microfluidization and the use of specific catalysts are employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

K6Tpi5QM7E: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

K6Tpi5QM7E: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of K6Tpi5QM7E involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to K6Tpi5QM7E include other derivatives with similar structural features and functional groups. Examples include:

Uniqueness

This compound: stands out due to its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

Properties

CAS No.

473789-98-9

Molecular Formula

C20H19NO11

Molecular Weight

449.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-3-nitro-5-(2-phenylacetyl)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H19NO11/c22-12(6-9-4-2-1-3-5-9)10-7-11(21(29)30)14(23)13(8-10)31-20-17(26)15(24)16(25)18(32-20)19(27)28/h1-5,7-8,15-18,20,23-26H,6H2,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1

InChI Key

PFWQQDNKKIMUAT-HBWRTXEVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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